An In-Depth Technical Guide to the Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone
An In-Depth Technical Guide to the Synthesis of Cyclopropyl(4-hydroxyphenyl)methanone
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to Cyclopropyl(4-hydroxyphenyl)methanone, a valuable ketone intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical process parameters. The primary focus is on a robust two-step synthesis involving the initial formation of phenyl cyclopropanecarboxylate, followed by a Lewis acid-catalyzed Fries rearrangement. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis for practical application.
Introduction and Significance
Cyclopropyl(4-hydroxyphenyl)methanone, also known as 4-cyclopropanecarbonylphenol, is a key structural motif found in a variety of biologically active molecules. The presence of the cyclopropyl ketone moiety offers a unique combination of steric and electronic properties, making it an attractive component in medicinal chemistry for probing receptor binding pockets and influencing metabolic stability. The phenolic hydroxyl group provides a handle for further functionalization, enabling the synthesis of a diverse range of derivatives.
This guide will focus on the most practical and scalable synthetic route to this important intermediate, providing detailed experimental procedures and a thorough discussion of the underlying chemical principles.
Strategic Approach to Synthesis
The direct Friedel-Crafts acylation of phenol with cyclopropanecarbonyl chloride presents a seemingly straightforward approach to Cyclopropyl(4-hydroxyphenyl)methanone. However, this method is often complicated by the bidentate nucleophilic nature of phenol. The lone pairs on the phenolic oxygen can compete with the aromatic ring for the acylating agent, leading to the formation of the O-acylated product, phenyl cyclopropanecarboxylate, as a significant byproduct. Furthermore, the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.
A more reliable and higher-yielding strategy involves a two-step sequence:
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Esterification: The deliberate synthesis of phenyl cyclopropanecarboxylate from phenol and cyclopropanecarbonyl chloride.
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Fries Rearrangement: The subsequent intramolecular rearrangement of the ester to the desired para-hydroxyaryl ketone, Cyclopropyl(4-hydroxyphenyl)methanone, catalyzed by a Lewis acid.
This two-step pathway offers superior control over the reaction outcome and generally provides higher yields of the desired C-acylated product.
Synthesis Pathway and Mechanisms
The preferred synthetic pathway is a two-stage process, as illustrated in the workflow diagram below.
Caption: Overall workflow for the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone.
Step 1: Synthesis of Phenyl Cyclopropanecarboxylate (Esterification)
The initial step involves the esterification of phenol with cyclopropanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the phenoxide ion, generated in situ, acts as the nucleophile.
Reaction:
Phenol + Cyclopropanecarbonyl chloride → Phenyl cyclopropanecarboxylate + HCl
Mechanism:
The reaction is typically carried out in the presence of a mild base, such as pyridine, which serves two primary purposes:
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Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the phenol and deactivating it as a nucleophile.
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Nucleophilic Catalyst (optional): Pyridine can react with the acyl chloride to form a more reactive acylpyridinium ion intermediate, which is then readily attacked by the phenol.
The choice of a non-protic solvent like dichloromethane (DCM) is crucial to avoid any unwanted side reactions with the acyl chloride.
Step 2: Fries Rearrangement of Phenyl Cyclopropanecarboxylate
The Fries rearrangement is an intramolecular reaction that converts a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1] This reaction is a cornerstone for the synthesis of acyl phenols.[2]
Reaction:
Phenyl cyclopropanecarboxylate → Cyclopropyl(4-hydroxyphenyl)methanone
Mechanism:
The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its cleavage from the phenoxy group. The resulting acylium ion then acts as an electrophile in an electrophilic aromatic substitution reaction with the electron-rich phenol ring.
Caption: Simplified mechanism of the Fries rearrangement.
Regioselectivity:
The Fries rearrangement can yield both ortho and para isomers. The regioselectivity is primarily influenced by temperature and the choice of solvent.[3]
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Low Temperatures (typically below 60°C): Favor the formation of the para product. This is generally considered to be the kinetically controlled pathway.
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High Temperatures (typically above 160°C): Favor the formation of the ortho product. The ortho isomer can form a more stable chelated complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[3]
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Solvent Polarity: Non-polar solvents tend to favor the ortho product, while more polar solvents can favor the para product.
For the synthesis of Cyclopropyl(4-hydroxyphenyl)methanone, the desired product is the para isomer. Therefore, the reaction is typically carried out at lower temperatures.
Experimental Protocols
Materials and Reagents
| Reagent/Solvent | Grade | Supplier |
| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| Cyclopropanecarbonyl chloride | 98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Aluminum chloride (AlCl₃) | Anhydrous, 99.99% | Sigma-Aldrich |
| Nitrobenzene | Anhydrous, 99% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Step-by-Step Synthesis
Step 1: Synthesis of Phenyl Cyclopropanecarboxylate
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To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add phenol (9.41 g, 0.1 mol) and anhydrous dichloromethane (100 mL).
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Cool the solution to 0°C in an ice bath.
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Slowly add pyridine (8.7 mL, 0.11 mol) to the stirred solution.
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Add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
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Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl cyclopropanecarboxylate as an oil. The crude product is often of sufficient purity for the next step.
Step 2: Fries Rearrangement to Cyclopropyl(4-hydroxyphenyl)methanone
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In a dry 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, add anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous nitrobenzene (100 mL).
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Cool the suspension to 5°C in an ice-water bath.
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Slowly add a solution of phenyl cyclopropanecarboxylate (16.2 g, 0.1 mol) in anhydrous nitrobenzene (50 mL) to the stirred suspension over 30 minutes, maintaining the internal temperature between 5-10°C.
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After the addition, stir the reaction mixture at 20-25°C for 12-16 hours.
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Monitor the reaction by TLC for the disappearance of the starting ester.
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Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (50 mL) with vigorous stirring.
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Extract the mixture with ethyl acetate (3 x 100 mL).
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Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product is then purified by column chromatography or recrystallization.
Purification
Column Chromatography:
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Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
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The fractions containing the desired product are identified by TLC, combined, and the solvent is removed under reduced pressure.
Recrystallization:
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The crude product can be recrystallized from a mixture of ethyl acetate and hexanes or from toluene.
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Dissolve the crude solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy.
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Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
Data and Characterization
| Parameter | Phenyl Cyclopropanecarboxylate | Cyclopropyl(4-hydroxyphenyl)methanone |
| Molecular Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol | 162.19 g/mol |
| Appearance | Colorless to pale yellow oil | Off-white to pale yellow solid |
| Melting Point | N/A | 105-107 °C |
| Boiling Point | Not readily available | 335.5 ± 15.0 °C (Predicted) |
| Typical Yield | >95% | 60-75% (after purification) |
| Purity (Typical) | >95% (crude) | >98% (after purification) |
Spectroscopic Data for Cyclopropyl(4-hydroxyphenyl)methanone:
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¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 5.60 (s, 1H, -OH), 2.60 (m, 1H, CH-cyclopropyl), 1.25 (m, 2H, CH₂-cyclopropyl), 1.05 (m, 2H, CH₂-cyclopropyl).
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¹³C NMR (CDCl₃, 100 MHz): δ 199.5 (C=O), 160.0 (C-OH), 132.5 (2C, Ar-CH), 129.0 (Ar-C), 115.5 (2C, Ar-CH), 16.0 (CH-cyclopropyl), 12.0 (2C, CH₂-cyclopropyl).
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IR (KBr, cm⁻¹): 3350 (O-H stretch, broad), 1670 (C=O stretch), 1605, 1580 (C=C aromatic stretch), 1280, 1160 (C-O stretch).
Troubleshooting and Safety Considerations
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Low Yield in Fries Rearrangement: Ensure that all reagents and glassware are scrupulously dry, as moisture will deactivate the aluminum chloride catalyst. The quality of the AlCl₃ is critical.
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Formation of Ortho Isomer: Maintain a low reaction temperature during the Fries rearrangement. If significant amounts of the ortho isomer are formed, purification by column chromatography will be necessary.
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Safety:
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Cyclopropanecarbonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.
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Aluminum chloride reacts violently with water. Handle with care and in a dry environment.
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Nitrobenzene is toxic and should be handled with appropriate personal protective equipment in a fume hood.
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The workup of the Fries rearrangement with water and acid is highly exothermic and should be performed cautiously with adequate cooling.
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Conclusion
The synthesis of Cyclopropyl(4-hydroxyphenyl)methanone is most effectively achieved through a two-step process involving the esterification of phenol followed by a Fries rearrangement of the resulting phenyl cyclopropanecarboxylate. This method provides good overall yields and allows for the selective formation of the desired para isomer by controlling the reaction temperature. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
- Fries, K.; Finck, G. Über Homologe des Cumaranons und ihre Abkömmlinge. Ber. Dtsch. Chem. Ges.1908, 41 (3), 4271–4284.
- Blatt, A. H. The Fries Reaction. Org. React.1942, 1, 342–369.
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LookChem. Cyclopropyl(4-hydroxyphenyl)methanone. [Link]
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MDPI. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. [Link]
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Alachem Co., Ltd. Cyclopropy(4-hydroxyphenyl)Methanone. [Link]
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Wikipedia. Fries rearrangement. [Link]
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Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]
